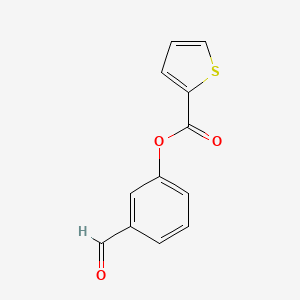
3-Formylphenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylphenyl thiophene-2-carboxylate (3FTC) is a novel compound that has been gaining attention in the scientific community due to its potential applications in various research areas. It is a heterocyclic compound containing both a thiophene and a carboxylate group, and has been found to possess unique properties that make it an attractive candidate for use in research. 3FTC has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-microbial effects. Additionally, its ability to act as a chemo-sensitizer has been investigated in a number of studies.
Scientific Research Applications
Catalytic Applications :
- Rhodium-catalyzed alkenylation of thiophene-2-carboxylic acids is a significant application, achieved via oxidative coupling with alkenes. This process involves thiophenecarboxylic acids and furan-2-carboxylic acids, showcasing the versatility of these compounds in catalysis (Iitsuka et al., 2013).
- Palladium-catalyzed perarylation of 3-thiophene- and 3-furancarboxylic acids is another application, where cleavage of C-H bonds and decarboxylation occur to yield tetraarylated products (Nakano et al., 2008).
Optoelectronic Applications :
- Thiophene dyes, including derivatives of 3-formylphenyl thiophene-2-carboxylate, have been used in nonlinear optical limiting, beneficial for protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018).
- Polymer solar cells utilizing alkyl-substituted thiophene-3-carboxylate have been developed, where the side-chain of thiophene carboxylate plays a crucial role in device efficiency (Cho et al., 2012).
- Tuning optical properties of poly(thiophene)s through postfunctionalization, including the use of formyl groups on thiophene rings, enhances solid-state emission, vital for optoelectronic applications (Li et al., 2002).
Synthetic Chemistry :
- Synthesizing novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties, including derivatives of this compound, for potential antibacterial and antifungal applications (Mabkhot et al., 2017).
- Copper(I) thiophen-2-carboxylate catalyzes the trimerization of bicyclic vic-bromostannylalkenes, demonstrating the utility of thiophene-2-carboxylate derivatives in complex organic syntheses (Borsato et al., 2002).
Microbial Metabolism Study :
- Research on the microbial metabolism of thiophen-2-carboxylate provides insights into the biodegradation pathways of thiophene derivatives, including this compound, which is crucial in environmental and ecological studies (Cripps, 1973).
Material Science :
- Thiophene-2-carboxylate derivatives are used in the synthesis of eco-friendly solvent-processed polymer solar cells, demonstrating their utility in renewable energy technologies (Park et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Thiophene derivatives, including 3-Formylphenyl thiophene-2-carboxylate, have attracted considerable interest due to their peculiar redox potentials and have found application as hole transport materials in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and in the fabrication of organic photovoltaics . Therefore, there is a considerable demand for efficient synthetic strategies for producing these compounds .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 3-Formylphenyl Thiophene-2-Carboxylate in laboratory settings .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported in the literature .
Metabolic Pathways
Thiophene-2-carboxylate, a related compound, has been reported to be metabolized by a photosynthetic bacterium
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not currently known .
Properties
IUPAC Name |
(3-formylphenyl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-8-9-3-1-4-10(7-9)15-12(14)11-5-2-6-16-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHAYCPNBNXLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
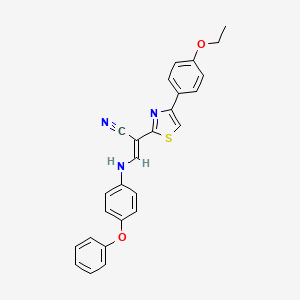
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2486342.png)
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2486343.png)
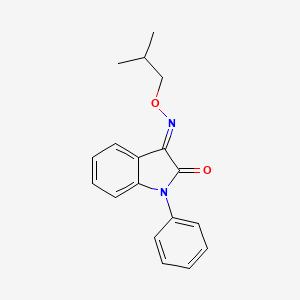
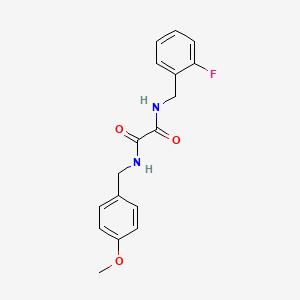

![(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride](/img/structure/B2486354.png)
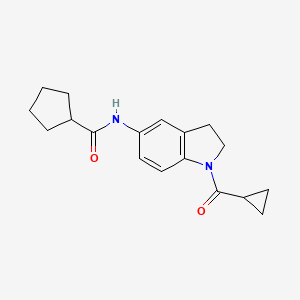


![N-(3-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2486359.png)
![4-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}-N,N-dimethylbenzenesulfonamide](/img/structure/B2486360.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2486364.png)
